Spiro[3.5]non-7-en-6-one
Overview
Description
Spiro[3.5]non-7-en-6-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]non-7-en-6-one typically involves the dialkylation of an activated carbon center. One common method is the reaction of a 1,3-dihalide with a suitable nucleophile under basic conditions. This process forms the spirocyclic core by creating two new carbon-carbon bonds . Another approach involves the cyclization of a linear precursor through intramolecular reactions, often facilitated by a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. These methods often involve automated systems that precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Spirocyclic ketones, carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Spiro[3.5]non-7-en-6-one has several applications in scientific research:
Mechanism of Action
The mechanism by which spiro[3.5]non-7-en-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s stability and specificity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spiro[4.5]decan-7-ol: A spirocyclic alcohol with different functional groups.
Uniqueness
Spiro[3.5]non-7-en-6-one is unique due to its specific ring size and the presence of an enone functional group, which imparts distinct chemical reactivity and potential biological activity. Its compact and rigid structure makes it an attractive candidate for various applications, particularly in the design of bioactive molecules and advanced materials .
Properties
IUPAC Name |
spiro[3.5]non-6-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-3-1-4-9(7-8)5-2-6-9/h1,3H,2,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMWURFLKPUABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC=CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450734 | |
Record name | Spiro[3.5]non-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221342-49-0 | |
Record name | Spiro[3.5]non-7-en-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221342-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.5]non-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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